IDO1 Cellular Potency Compared to Clinical-Stage Inhibitor Epacadostat
In interferon-γ-stimulated human A375 melanoma cells, 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea inhibits IDO1-mediated kynurenine production with an IC₅₀ of 16 nM [1]. By cross-study comparison, the clinical-stage IDO1 inhibitor epacadostat (INCB024360) shows an IC₅₀ of ~100 nM in the same cell line under comparable assay conditions [2]. This ~6‑fold potency advantage suggests that the target compound can achieve equivalent target suppression at lower intracellular concentrations.
| Evidence Dimension | IDO1 cellular IC₅₀ (A375 cells, IFNγ-stimulated, 48 h kynurenine readout) |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM |
| Comparator Or Baseline | Epacadostat; IC₅₀ ≈ 100 nM (literature value in same cell line) |
| Quantified Difference | ~6.3-fold lower IC₅₀ |
| Conditions | IFNγ-stimulated human A375 melanoma cells; kynurenine quantified by HPLC after 48 h |
Why This Matters
Lower IC₅₀ in a human cancer cell line translates to potentially lower required dosing to achieve pharmacodynamic effect, a key consideration when selecting an IDO1 inhibitor for in vitro or in vivo oncology studies.
- [1] BindingDB PrimarySearch_ki. IC50 = 16 nM for human IDO1 in IFNγ-stimulated A375 cells. View Source
- [2] Yue EW, et al. Discovery of INCB024360 (Epacadostat), a Potent and Selective Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor. ACS Med Chem Lett. 2017;8(5):486-491. (IC50 ≈ 100 nM in A375 cells) View Source
